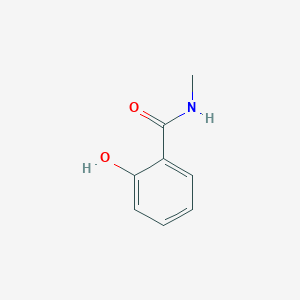

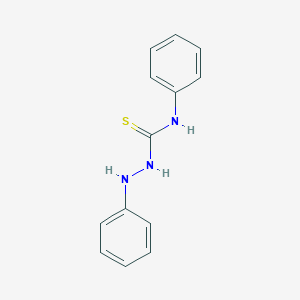

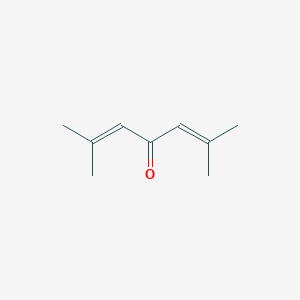

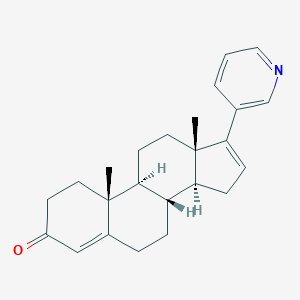

![molecular formula C18H26N2O2 B156711 tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate CAS No. 132414-80-3](/img/structure/B156711.png)

tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (TBBHPC) is a chemical compound that has recently gained attention in the scientific community due to its potential applications in laboratory experiments. TBBHPC is a derivative of the pyrrole family, which is a heterocyclic compound containing five carbon atoms, four nitrogen atoms and a hydrogen atom. TBBHPC has been found to be a very useful compound for synthesis and research due to its unique properties and potential applications.

Applications De Recherche Scientifique

Organocatalyzed Synthesis

Organocatalysis has emerged as a powerful tool in the synthesis of complex organic molecules, including tert-butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate derivatives. In a study by Mišel Hozjan et al. (2023), the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate was explored. This process utilized bifunctional noncovalent organocatalysts, yielding a racemic mixture of the product, demonstrating the potential of organocatalysis in synthesizing complex pyrrole derivatives with high structural precision Mišel Hozjan et al., 2023.

Structural Insights Through X-ray Crystallography

X-ray crystallography provides invaluable insights into the molecular structure of complex organic compounds, including pyrrole derivatives. J. D. Dazie et al. (2017) investigated the planarity of substituted pyrrole and furan rings in a structurally related compound, showcasing the utility of single-crystal X-ray diffraction in elucidating the conformation and stereochemistry of pyrrole-based molecules J. D. Dazie et al., 2017.

Regio-selective Synthesis

The development of regio-selective synthetic methods is crucial for the efficient production of pyrrole derivatives. D. Nguyen et al. (2009) reported a regio-selective synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, demonstrating the strategic use of the tert-butyl group to direct selective substitutions, a principle that can be applied to the synthesis of this compound D. Nguyen et al., 2009.

Synthesis of Chiral Bipyrrole Derivatives

Chirality is a key feature in many bioactive compounds. The synthesis of chiral 3,3′-di-tert-butyl-2,2′-bipyrrole by P. Skowronek et al. (2003) highlights the potential of synthesizing optically active pyrrole derivatives. This work underlines the importance of stereochemistry in the design and synthesis of pyrrole-based compounds with potential applications in medicinal chemistry P. Skowronek et al., 2003.

Efficient Synthesis for Pharmacological Intermediates

Pyrrole derivatives serve as key intermediates in the synthesis of pharmacologically active compounds. R. Bahekar et al. (2017) developed an efficient process for synthesizing tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, showcasing the relevance of pyrrole derivatives in the development of new drugs and pharmaceuticals R. Bahekar et al., 2017.

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-15-9-10-19(16(15)13-20)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESBJFJJWMHILD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCN(C2C1)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634746 |

Source

|

| Record name | tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132414-80-3 |

Source

|

| Record name | tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.